molecular formula C12H11BrN2O2 B1429872 Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate CAS No. 911641-38-8

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Katalognummer B1429872
CAS-Nummer: 911641-38-8
Molekulargewicht: 295.13 g/mol
InChI-Schlüssel: PRWLWKBRYHBXOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While specific structural data for “Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate” is not available, compounds with similar structures have been analyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific data for “Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate” is not available, similar compounds have been analyzed for their properties .

Wissenschaftliche Forschungsanwendungen

  • Pharmacology

    • Application : Compounds with a similar structure have been studied for their pharmacological activities .
    • Methods : The molecular structures of the synthesized derivatives were confirmed .
    • Results : The study was aimed at combating the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
  • Chemistry

    • Application : The compound “1-(4-Bromophenyl)ethyl propionate” has a similar structure and is listed in chemical databases .
    • Methods : The compound can be identified and analyzed based on its molecular formula and mass .
    • Results : The molecular formula is C11H13BrO2, the average mass is 257.124 Da, and the monoisotopic mass is 256.009888 Da .
  • Pharmaceuticals

    • Application : Compounds with similar structures have been used in the development of antiviral agents .
    • Methods : Derivatives of these compounds were prepared and tested for their antiviral activities .
    • Results : One of the tested compounds showed inhibitory activity against influenza A .
  • Illicit Manufacturing

    • Application : Compounds with similar structures have been used in illicit manufacturing .
    • Methods : The ease of illicit manufacturing of these compounds was studied .
    • Results : The report contains information about the ease of convertibility into controlled substances .
  • Antiviral Activity

    • Application : Compounds with similar structures have been used in the development of antiviral agents .
    • Methods : Derivatives of these compounds were prepared and tested for their antiviral activities .
    • Results : One of the tested compounds showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Illicit Manufacturing

    • Application : Compounds with similar structures have been used in illicit manufacturing .
    • Methods : The ease of illicit manufacturing of these compounds was studied .
    • Results : The report contains information about the ease of convertibility into controlled substances .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. While a specific safety data sheet for “Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate” is not available, similar compounds are known to have certain hazards and safety precautions .

Eigenschaften

IUPAC Name

ethyl 3-(4-bromophenyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWLWKBRYHBXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a solution of 4-bromoaniline (8.6 g, 50 mmol) in MeOH (100 mL) was added ethyl glyoxalate (12 mL, 60 mmol, 50% in toluene) and the resulting mixture heated at reflux for 3.5 h. The mixture was then concentrated in vacuo and the resulting residue reconstituted in anhydrous ethanol (100 mL) and treated with tosylmethyl isocyanide (14.6 g, 75 mmol) and potassium carbonate (13.8 g, 100 mmol). The resulting mixture was heated at 65° C. for 4 h, then cooled to rt and poured to water (500 mL) and the resulting solid collected by filtration. The crude material thus isolated was crystallized from ethyl acetate/hexane to give pure 3-(4-bromophenyl)-3H-imidazole-4-carboxylic acid ethyl ester (4). MS (ES+): m/z 295/297 (1/1) [MH+]. 1H NMR (CDCl3, 400 MHz): δ=1.27 (t, J=7.1 Hz, 3H), 4.22 (q, J=7.1 Hz, 2H), 7.22 (d, J=8.7 Hz, 2H), 7.61 (d, J=8.7 Hz, 2H), 7.65 (d, J=0.9 Hz, 1H) and 7.85 (d, J=0.9 Hz, 1H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-(4-bromophenyl)-1H-imidazole-5-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.